This compound is cataloged under the Chemical Abstracts Service Registry Number 93753-92-5. It belongs to the class of naphthalenones, which are characterized by a bicyclic aromatic structure that includes a ketone functional group. The presence of halogens in the structure enhances its reactivity and makes it a valuable intermediate in organic synthesis .
The synthesis of 2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination and chlorination of a suitable naphthalenone precursor. The general synthetic strategy includes:
The reactions are usually conducted under specific temperature and pressure conditions to optimize yield and selectivity. For example, the bromination step may require temperatures around 0 °C to room temperature to prevent over-bromination .
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and scalability. Advanced separation techniques are employed to isolate the desired product while minimizing by-products .
The molecular structure of 2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one can be described as follows:
X-ray crystallography studies reveal that this compound crystallizes in the monoclinic space group P21/n, with distinct bond lengths and angles that provide insights into its stability and reactivity . For instance:
2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one can participate in various chemical reactions:
Reagents commonly used include:
The mechanism of action for 2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific biological targets or pathways. This interaction can modulate various biochemical processes, potentially influencing cellular functions or exhibiting therapeutic effects.
The halogen substituents may enhance the compound's lipophilicity and cell permeability, allowing it to interact effectively with proteins or nucleic acids within biological systems . Studies have indicated that such compounds could serve as inhibitors for specific enzymes or receptors involved in disease pathways.
2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one has diverse applications across several fields:
Polyhalogenated 3,4-dihydronaphthalen-1(2H)-ones (tetralones) represent a privileged scaffold in drug discovery due to their structural rigidity and diverse bioactivity. These compounds feature a partially saturated naphthalene core that enables precise three-dimensional positioning of pharmacophores, enhancing target specificity. The compound 2-Bromo-6,7-dichloro-3,4-dihydronaphthalen-1(2H)-one (CAS: 93753-92-5; Mol. Formula: C₁₀H₇BrCl₂O; Mol. Weight: 293.97 g/mol) exemplifies this scaffold, integrating halogens at strategic positions to modulate bioactivity [1] [9].
Notably, rigidified tetralones serve as precursors for tricyclic inhibitors targeting critical protein-protein interactions. For instance, derivatives of this scaffold have been engineered to inhibit the eIF4E/eIF4G interface—a key regulator of oncogenic translation initiation—by enforcing conformational constraints that mimic bioactive rotamers [2]. Similarly, research on survivin dimerization inhibitors demonstrates that bridging the pyridinone and phenyl rings of Abbott 8 via tetralone-like structures enhances binding affinity at the dimerization interface [8].
Table 1: Bioactive Derivatives of Polyhalogenated Tetralone Scaffolds
Compound | Target/Application | Key Structural Features | |
---|---|---|---|
eIF4E/eIF4G Inhibitors | Translation initiation in cancer | 6,7-Dichloro + 2-Bromo substitution | |
Abbott 8 Rigidified Analogs | Survivin dimerization interface | Tricyclic-fused pyridinone-tetralone | |
Anticancer Naphthoquinones | Glucose metabolism modulation (Warburg) | Halogenated naphthalene-1,4-dione core | [6] |
Halogen atoms in this scaffold are not mere steric occupiers but serve distinct electronic and strategic roles:
The ortho-dichloro motif induces a coplanar conformation that maximizes hydrophobic contact with enzyme pockets. In eIF4E inhibitors, this arrangement contributes to a 10-fold potency increase compared to non-halogenated analogs by deepening penetration into the eIF4G-binding cleft [2].
Table 2: Electronic and Steric Effects of Halogen Substituents
Position | Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling) | Biological Impact |
---|---|---|---|---|
C-2 | Br | 1.85 | 2.96 | Cross-coupling versatility |
C-6/C-7 | Cl | 1.75 | 3.16 | Enhanced π-stacking; metabolic stability |
Synthesizing 2-bromo-6,7-dichloro-tetralone demands precise regiocontrol due to:
Key upstream precursors include 6,7-dichloro-3,4-dihydro-1H-2-naphthalenone (CAS: 25095-57-2) and 3-(3,4-dichlorobenzoyl)propionic acid (CAS: 50597-19-8), which undergo Friedel-Crafts acylation followed by bromination [9]. Recent advances employ Claisen-Schmidt condensation under basic conditions to construct the rigidified core, though yields vary significantly (25–80%) due to halogen-mediated side reactions [5].
Table 3: Synthetic Routes to 2-Bromo-6,7-dichloro-tetralone
Precursor | Key Reaction | Conditions | Yield | Challenge | |
---|---|---|---|---|---|
3-(3,4-Dichlorobenzoyl)propionic acid | Friedel-Crafts acylation | AlCl₃, reflux | 40–60% | Regioselective cyclization | |
6,7-Dichloro-1-tetralone | α-Bromination | NBS, DCM, −78°C | 65–75% | Overbromination control | |
7-Bromo-3,4-dihydronaphthalen-1(2H)-one | Claisen-Schmidt condensation | NaOH/MeOH, 25°C | 25–80% | Halogen sensitivity to base | [5] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7